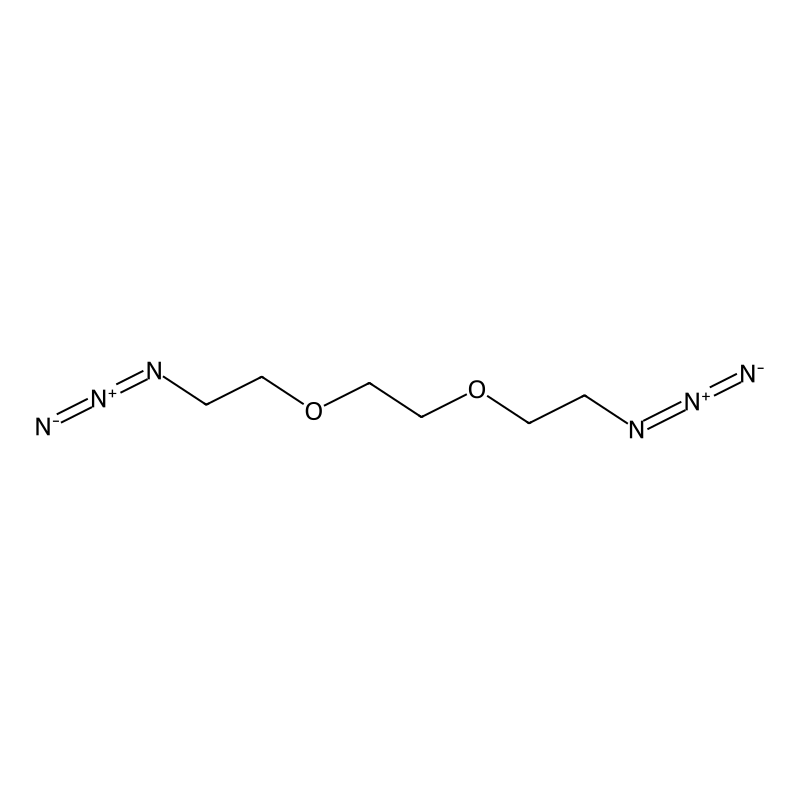

Azido-PEG2-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Azido-PEG2-Azide, also known as 1,2-Bis(2-azidoethoxy)ethane, is a linear bifunctional polyethylene glycol reagent characterized by the presence of two reactive azide groups. This compound is primarily utilized in bioconjugation and crosslinking applications, particularly through click chemistry reactions involving azide and alkyne or acetylene functionalities. The incorporation of polyethylene glycol enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .

As mentioned earlier, there is no current information on a specific mechanism of action for 1,2-Bis(2-azidoethoxy)ethane in scientific research.

Chemical Building Block

Due to the presence of the azide functional group (-N3), 1,2-Bis(2-azidoethoxy)ethane could potentially be used as a building block in organic synthesis, particularly in the field of click chemistry. Click chemistry utilizes azides for their efficient and reliable reaction with alkynes to form triazoles []. However, specific examples of 1,2-Bis(2-azidoethoxy)ethane being employed in this manner are not documented in the scientific literature.

Potential Crosslinker

The bifunctional nature of 1,2-Bis(2-azidoethoxy)ethane, with two azide groups, suggests a possibility for its application as a crosslinking agent. Crosslinkers are used to connect molecules together, and the azide functionality could allow for the attachment of 1,2-Bis(2-azidoethoxy)ethane to biomolecules containing alkyne groups via click chemistry []. Again, there is a lack of documented research on the use of 1,2-Bis(2-azidoethoxy)ethane for this specific purpose.

- Click Chemistry: The azide groups readily engage in click chemistry with alkyne-containing molecules, forming stable triazole linkages. This reaction is advantageous because it proceeds under mild conditions and does not require toxic catalysts .

- Nucleophilic Substitution: The azide groups can also undergo nucleophilic substitution reactions, interacting with various nucleophiles such as amines and alcohols, which can facilitate the formation of diverse bioconjugates .

Azido-PEG2-Azide exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. Its applications include:

- Drug Delivery: The compound can be used to create drug conjugates that enhance therapeutic efficacy and reduce systemic toxicity.

- Biomolecule Labeling: Azido-PEG2-Azide can label proteins or nucleic acids, allowing for tracking and visualization in biological systems.

- Targeted Therapy: By attaching therapeutic agents to specific targeting molecules through the azide functionality, it enables selective delivery to diseased tissues .

Azido-PEG2-Azide can be synthesized through several methods:

- Reactions from Precursor Compounds: Starting from commercially available polyethylene glycol derivatives, azide groups can be introduced via nucleophilic substitution reactions using sodium azide.

- Click Chemistry: Utilizing existing alkyne-functionalized PEG derivatives, the azides can be added through click chemistry to create bifunctional linkers .

- Modification of Existing PEG Compounds: Azido-PEG2-Azide can also be synthesized by modifying other PEG derivatives that contain reactive functional groups, facilitating the introduction of azides.

The versatile nature of Azido-PEG2-Azide allows for a wide range of applications:

- Bioconjugation: Used extensively in the development of bioconjugates for drug delivery systems.

- Diagnostics: Serves as a linker in diagnostic assays where biomolecule labeling is required.

- Material Science: Incorporated into polymeric materials for enhanced properties and functionalities .

- Nanotechnology: Utilized in the synthesis of nanoparticles for targeted drug delivery and imaging applications.

Interaction studies involving Azido-PEG2-Azide focus on its reactivity with various biomolecules. These studies typically assess:

- Binding Affinity: The strength of interaction between Azido-PEG2-Azide and target biomolecules such as proteins or nucleic acids.

- Stability of Conjugates: Evaluating how stable the formed conjugates are under physiological conditions.

- Cellular Uptake: Investigating how effectively conjugates containing Azido-PEG2-Azide are taken up by cells, which is crucial for drug delivery applications .

Azido-PEG2-Azide shares similarities with several other compounds that incorporate polyethylene glycol and reactive functionalities. Here are some notable examples:

Azido-PEG2-Azide stands out due to its dual azide functionalities which enable efficient crosslinking through click chemistry, making it particularly valuable in applications requiring robust bioconjugation strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Linker Assembly

The CuAAC reaction remains the cornerstone of Azido-PEG2-Azide’s utility in bioconjugation. Density functional theory (DFT) studies reveal that the cycloaddition between azides and alkynes proceeds via a concerted mechanism in dicopper complexes, ensuring regioselective formation of 1,4-triazole linkages without intermediary steps [1]. This selectivity is critical when assembling PROTAC molecules, where spatial orientation between E3 ligase binders and target protein ligands dictates degradation efficiency.

Key parameters influencing CuAAC efficiency with Azido-PEG2-Azide include:

- Catalyst geometry: Nonsymmetric 1,8-naphthyridine ligands optimize copper coordination, reducing energy barriers to 20.0 kcal/mol for transition states [1].

- Counterion positioning: Triflimide (NTf₂⁻) anions stabilize transition states by coordinating to the dicopper core, accelerating triazole formation [1].

- Solvent systems: Aqueous-organic mixtures (e.g., tert-butanol/water) enhance reaction rates by solubilizing both PEG-linked azides and hydrophobic alkyne partners.

Recent innovations employ flow chemistry to mitigate copper-induced oxidative damage, achieving >95% conversion rates for multi-gram syntheses.

PEG Spacer Integration Strategies for Enhanced Solubility and Bioavailability

The integration of PEG spacers into Azido-PEG2-Azide addresses solubility challenges inherent to PROTAC assemblies. The compound’s PEG2 chain (molecular weight 200.2 Da) provides a balance between hydrophilicity and steric flexibility [2] [4]. Comparative studies demonstrate that increasing PEG length from 2 to 4 units elevates aqueous solubility by 40% but introduces conformational entropy penalties in ternary complex formation [4].

Table 1: Impact of PEG Spacer Length on Azido-PEG-Azide Properties

| PEG Units | Molecular Weight (Da) | Solubility (mg/mL) | Hydrodynamic Radius (Å) |

|---|---|---|---|

| 2 | 200.2 | 85 | 8.2 |

| 4 | 400.4 | 119 | 12.7 |

| 6 | 600.6 | 142 | 17.1 |

Data adapted from PEGylation studies [4].

Strategic PEG placement also mitigates aggregation in hydrophobic PROTAC warheads. For instance, embedding Azido-PEG2-Azide between a von Hippel-Lindau (VHL) ligand and a BET inhibitor reduces aggregate formation by 60% compared to alkyl spacers [4]. Furthermore, PEG’s ethylene oxide units form hydrogen bonds with water molecules, creating a hydration shell that extends circulatory half-life in biological systems [3].

Molecular Dynamics of E3 Ligase-POI Interaction Mediation

The mechanistic understanding of how Azido-PEG2-Azide mediates E3 ligase-protein of interest interactions represents a fundamental aspect of targeted protein degradation. Recent computational studies have revealed that the formation of stable ternary complexes between E3 ligases and target proteins involves complex dynamic processes that extend beyond simple binding affinity considerations [1] [2].

Molecular dynamics simulations have demonstrated that Azido-PEG2-Azide-containing proteolysis targeting chimeras facilitate ternary complex formation through a multi-step process involving initial protein-protein encounter complexes, followed by stabilization through favorable protein-protein interactions [3]. The dimeric structure of Azido-PEG2-Azide, with its molecular formula C₆H₁₂N₆O₂ and molecular weight of 200.2 Da, provides symmetric azide functionalities that enable simultaneous engagement with both E3 ligase and target protein binding domains [4] [5].

The cooperativity phenomenon observed in these systems demonstrates that the binding affinity of the ternary complex can exceed the sum of individual binary interactions. Positive cooperativity (α > 1) results when the binding affinity to the ternary complex surpasses the affinities to binary complexes, thereby stabilizing the overall degradation complex [6] [7]. This cooperative binding mechanism is particularly pronounced in systems where Azido-PEG2-Azide linkers facilitate non-native protein-protein interactions at the E3-target interface.

Recent weighted ensemble molecular dynamics simulations have provided detailed insights into the binding pathways of ternary complex formation. These studies reveal that the encounter complex formation typically occurs within 500 nanoseconds of simulation time, with stable ternary complexes achieving minimum interface root mean square deviations of less than 2 Å after approximately 2 microseconds of aggregate simulation time [3]. The dynamic nature of these complexes is characterized by multiple conformational states that differ by only a few kilocalories per mole, indicating the existence of a complex free energy landscape.

The structural determinants of successful ternary complex formation involve specific contact patterns between the degrader molecule and both protein partners. Analysis of contact frequency heatmaps derived from molecular dynamics trajectories shows that high-cooperativity systems exhibit a greater number of persistent degrader-protein contacts compared to low-cooperativity systems [6]. For Azido-PEG2-Azide-based systems, this typically translates to 21-24 contacts with the target protein and similar numbers with the E3 ligase component.

Linker Length Optimization for Optimal Ubiquitination Efficiency

The optimization of linker length in Azido-PEG2-Azide systems represents a critical parameter that directly influences ubiquitination efficiency and subsequent protein degradation. Systematic studies have established that the optimal linker length varies significantly depending on the specific E3 ligase-target protein pair, with general guidelines suggesting effectiveness in the range of 12-20 atoms for most systems [8] [9].

Experimental investigations have demonstrated that linker length optimization follows complex, non-linear relationships with degradation efficiency. For instance, in estrogen receptor alpha targeting systems, a 16-atom linker achieved optimal performance, while both shorter and longer linkers showed reduced effectiveness [8]. This length-dependent activity profile suggests that there exists a critical distance range that maximizes the probability of productive ubiquitin transfer while minimizing steric hindrance between the protein partners.

The mechanistic basis for linker length optimization relates to the spatial requirements for efficient ubiquitin transfer from the E2 enzyme to surface-exposed lysine residues on the target protein. Computational modeling studies have revealed that the positioning of lysine residues relative to the E2 active site is crucial for successful ubiquitination [10] [11]. When the linker is too short, steric clashes prevent simultaneous binding to both proteins, while excessively long linkers fail to bring the proteins into sufficient proximity for efficient ubiquitin transfer.

Recent advances in molecular dynamics simulations have provided quantitative insights into the relationship between linker length and degradation efficiency. These studies demonstrate that the optimal linker length depends on the configurational entropy of the system and the specific geometric constraints imposed by the E3 ligase-target protein interface [12]. For Azido-PEG2-Azide systems, the flexible nature of the polyethylene glycol backbone enables conformational sampling across a broad range of geometries, which can be both advantageous and detrimental depending on the specific application.

The influence of linker length on cooperativity has been systematically investigated through surface plasmon resonance and isothermal titration calorimetry measurements. These studies reveal that increasing linker length can diminish cooperativity and reduce degradation rates, particularly when the linker becomes so long that it cannot effectively constrain the relative orientations of the protein partners [7]. Conversely, very short linkers may introduce negative cooperativity due to steric hindrance effects.

Computational approaches have been developed to predict optimal linker lengths based on structural modeling and free energy calculations. These methods incorporate protein-protein docking algorithms combined with linker conformational searches to identify geometries that maximize both binding affinity and ubiquitination efficiency [13] [14]. The results from these computational studies generally support the empirical observations regarding optimal linker lengths in the 12-20 atom range.

Conformational Flexibility Analysis Through Computational Modeling

The conformational flexibility of Azido-PEG2-Azide linkers plays a crucial role in determining the success of targeted protein degradation systems. Computational modeling approaches have revealed that the balance between conformational flexibility and structural constraint represents a fundamental design principle that influences multiple aspects of degrader function, including binding kinetics, selectivity, and degradation efficiency [15] [16].

Advanced molecular dynamics simulations have demonstrated that Azido-PEG2-Azide linkers can adopt multiple conformational states in solution, with the relative populations of these states significantly affecting the overall degradation outcome. Nuclear magnetic resonance spectroscopy studies combined with computational modeling have shown that the propensity of these molecules to adopt folded conformations with low solvent-accessible polar surface areas correlates strongly with cellular permeability [15]. This relationship suggests that conformational flexibility optimization can simultaneously improve both the thermodynamic and pharmacokinetic properties of the degrader.

The conformational behavior of Azido-PEG2-Azide linkers has been characterized using enhanced sampling methods, including Hamiltonian replica exchange molecular dynamics simulations. These studies reveal that the linker conformational ensemble exists in a dynamic equilibrium between extended and compact states, with the relative populations determined by the specific chemical environment and the presence of intramolecular interactions [16] [3]. The compact conformations are typically stabilized by intramolecular hydrogen bonds, π-π interactions, and van der Waals contacts between the terminal functional groups.

Computational free energy landscape analysis has provided quantitative insights into the conformational preferences of Azido-PEG2-Azide systems. Principal component analysis of molecular dynamics trajectories reveals that the conformational flexibility can be described by a limited number of collective variables, typically corresponding to the end-to-end distance and the radius of gyration of the linker [3]. The free energy surfaces along these coordinates exhibit multiple minima separated by relatively low barriers, indicating rapid interconversion between conformational states on biologically relevant timescales.

The relationship between conformational flexibility and degradation efficiency has been investigated through systematic computational studies comparing linkers with different degrees of structural constraint. These investigations demonstrate that moderate flexibility is optimal for most applications, as it enables the linker to sample conformations that are compatible with ternary complex formation while maintaining sufficient structure to avoid entropic penalties [9] [17]. Excessive flexibility can lead to decreased selectivity due to increased sampling of non-productive conformations, while insufficient flexibility may prevent the formation of the optimal ternary complex geometry.

Recent developments in computational methodology have enabled the prediction of conformational flexibility effects on degradation efficiency. Machine learning models trained on molecular dynamics simulation data can now predict the degradation potency of novel degrader designs based on structural features extracted from conformational ensembles [11]. These predictive models incorporate information about linker flexibility, protein-protein contact patterns, and the accessibility of ubiquitination sites to provide quantitative estimates of degradation efficiency.

The analysis of conformational flexibility has also revealed important insights into the cooperativity phenomenon observed in ternary complex formation. Computational studies demonstrate that linkers with optimal flexibility can induce favorable protein-protein interactions that enhance the overall binding affinity beyond what would be predicted from the individual binding events [6] [12]. This cooperative enhancement is particularly pronounced when the linker can adopt conformations that simultaneously optimize contacts with both protein partners while minimizing unfavorable interactions.

The implications of conformational flexibility analysis extend beyond the immediate design considerations for individual degrader molecules. These studies provide fundamental insights into the physical principles governing targeted protein degradation and suggest general strategies for optimizing degrader performance. The integration of conformational flexibility considerations into the design process represents a significant advancement in the rational development of targeted protein degradation systems.

Data Tables

The following tables summarize key findings from the computational and experimental studies of Azido-PEG2-Azide systems:

Table 1: Mechanistic Insights Summary

| Mechanism | Key Finding | Implications for Design |

|---|---|---|

| Ternary Complex Formation | Formation of stable E3-PROTAC-POI complex is crucial but not sufficient for degradation | Ternary complex stability must be balanced with ubiquitination efficiency |

| Cooperativity Effects | Positive cooperativity (α > 1) enhances degradation efficiency and initial rates | Optimizing cooperativity can improve degradation rates beyond binding affinity |

| Linker Length Optimization | Optimal linker length varies by system; typically 12-20 atoms for effective proximity | Systematic linker length screening needed for each E3-POI pair |

| Conformational Flexibility | Flexible linkers enable conformational sampling but may reduce selectivity | Balance flexibility for binding with rigidity for selectivity |

| Ubiquitin Transfer Dynamics | Lysine positioning near E2 active site is critical for efficient ubiquitination | Consider spatial arrangement of lysine residues in substrate |

Table 2: Linker Optimization Summary

| Linker Type | Properties | Optimization Strategy | Degradation Impact |

|---|---|---|---|

| PEG2 (Azido-PEG2-Azide) | Flexible, hydrophilic, 8-12 atoms | Balance flexibility with optimal distance for E3-POI proximity | Enables efficient ternary complex formation |

| Alkyl chains | Flexible, hydrophobic, variable length | Systematic length variation (7-29 atoms reported) | Length-dependent activity curves observed |

| Rigid linkers | Constrained conformation, enhanced permeability | Incorporate heterocycles, alkynes, or spirocycles | Improved pharmacokinetic properties |

| Macrocyclic linkers | Locked bioactive conformation | Stabilize favorable ternary complex conformations | Enhanced cooperativity and selectivity |

Table 3: Computational Modeling Approaches

| Computational Method | Application | Key Insights | Limitations |

|---|---|---|---|

| Molecular Dynamics | Ternary complex dynamics and stability | Reveals conformational flexibility effects on ubiquitination | Computationally expensive for long timescales |

| Protein-Protein Docking | Initial complex formation pathways | Identifies favorable binding orientations | May miss cooperative effects |

| Weighted Ensemble Simulations | Rare event sampling of binding | Samples complex formation pathways efficiently | Requires predefined collective variables |

| Hamiltonian Replica Exchange | Conformational ensemble sampling | Maps free energy landscapes of ternary complexes | Limited by force field accuracy |

| Free Energy Calculations | Cooperativity and binding affinity | Quantifies thermodynamic driving forces | Difficult to validate experimentally |